3-(Hydroxyimino)-2,2-dimethyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
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Overview
Description
3-(Hydroxyimino)-2,2-dimethyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is a heterocyclic compound that belongs to the thiazolo[3,2-a]pyrimidine family This compound is characterized by its unique structure, which includes a thiazole ring fused with a pyrimidine ring, and a hydroxyimino group attached to the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxyimino)-2,2-dimethyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one typically involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks. Common reagents used in this process include α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . The reaction conditions often involve heating the reactants in the presence of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3-(Hydroxyimino)-2,2-dimethyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: Reduction reactions can convert nitroso derivatives back to the parent compound.
Substitution: The hydroxyimino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Nitric acid and sulfuric acid are commonly used oxidizing agents.
Reduction: Reducing agents such as iron and ammonium chloride in ethanol-water mixtures are employed.
Substitution: Electrophilic reagents like diazonium salts are used for substitution reactions.
Major Products
The major products formed from these reactions include nitroso derivatives, amines, and various substituted thiazolo[3,2-a]pyrimidines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-(Hydroxyimino)-2,2-dimethyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one involves its interaction with various molecular targets. The compound’s structure allows it to bind effectively to biological targets, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions . This binding can inhibit the activity of specific enzymes or modulate receptor functions, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Substituted Thiazolo[3,2-a]pyrimidines: These compounds share a similar core structure but differ in the substituents attached to the thiazole and pyrimidine rings.
Thiazolo[3,2-b]triazoles: These compounds have a triazole ring fused with the thiazole ring, offering different chemical properties and biological activities.
Uniqueness
3-(Hydroxyimino)-2,2-dimethyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is unique due to its hydroxyimino group, which imparts distinct reactivity and biological activity compared to other thiazolo[3,2-a]pyrimidine derivatives . This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
CAS No. |
81410-98-2 |
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Molecular Formula |
C8H9N3O2S |
Molecular Weight |
211.24 g/mol |
IUPAC Name |
3-hydroxyimino-2,2-dimethyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C8H9N3O2S/c1-8(2)6(10-13)11-5(12)3-4-9-7(11)14-8/h3-4,13H,1-2H3 |
InChI Key |
DHVOORSKQSEAKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=NO)N2C(=O)C=CN=C2S1)C |
Origin of Product |
United States |
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